molecular formula C8H11N3O3S B1393699 ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate CAS No. 1255147-25-1

ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate

Cat. No. B1393699
CAS RN: 1255147-25-1
M. Wt: 229.26 g/mol
InChI Key: YVLFYAVIECHDGV-UHFFFAOYSA-N
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Description

Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate, also known as EITC, is a chemical compound. The molecule contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .


Synthesis Analysis

Unfortunately, there is no available data on the synthesis of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .


Molecular Structure Analysis

The molecular structure of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is quite complex. It contains a total of 26 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 imide (-thio), and 1 sulfide .


Chemical Reactions Analysis

There is no available data on the chemical reactions of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .


Physical And Chemical Properties Analysis

The molecular formula of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate is C8H11N3O3S, and its molecular weight is 229.26 g/mol.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, making them potentially useful in the fight against harmful microorganisms .

Antifungal Activity

Some thiazole derivatives have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could make them useful in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

Unfortunately, there is no available data on the mechanism of action of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .

Safety and Hazards

This substance is considered to be non-hazardous for transport .

Future Directions

There is no available data on the future directions of ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate .

properties

IUPAC Name

ethyl N-[2-(2-imino-1,3-thiazol-3-yl)acetyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-2-14-8(13)10-6(12)5-11-3-4-15-7(11)9/h3-4,9H,2,5H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFYAVIECHDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CN1C=CSC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166405
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate

CAS RN

1255147-25-1
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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